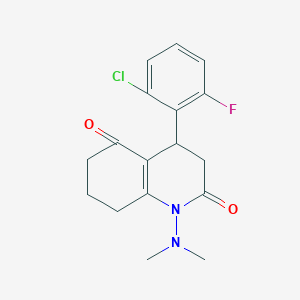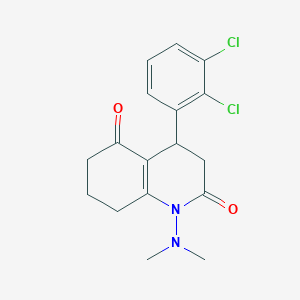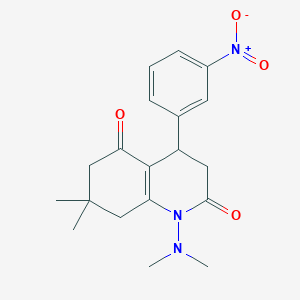
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Vue d'ensemble
Description
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as DNQX, is a synthetic compound widely used in scientific research. It belongs to the class of quinoxalinediones and acts as a non-competitive antagonist of ionotropic glutamate receptors, specifically AMPA receptors. DNQX has been used extensively in studies of the central nervous system, particularly in the field of neuropharmacology.
Mécanisme D'action
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione acts as a non-competitive antagonist of AMPA receptors, which are ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. By binding to these receptors, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione prevents the influx of ions into the cell, thereby inhibiting the excitatory response. This mechanism of action makes 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione a valuable tool in the study of synaptic plasticity and learning.
Biochemical and physiological effects:
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its role as an antagonist of AMPA receptors, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory effects, as well as to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is its specificity for AMPA receptors, which allows for targeted manipulation of these receptors in the brain. However, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione also has some limitations. For example, it has a relatively short half-life, which can make it difficult to maintain a constant level of inhibition over extended periods of time. Additionally, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can have off-target effects on other ion channels, which can complicate interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is the development of novel therapeutics for neurological disorders based on the inhibition of AMPA receptors. Another potential direction is the study of the role of AMPA receptors in the development of drug addiction and the potential use of 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a treatment for addiction. Additionally, there is ongoing research into the use of 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a tool in the study of synaptic plasticity and learning, as well as in the investigation of the mechanisms underlying neurological disorders such as Alzheimer's disease and epilepsy.
Applications De Recherche Scientifique
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been widely used in scientific research to study the function of AMPA receptors in the central nervous system. Specifically, it has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory. 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has also been used in studies of drug addiction, as well as in the development of novel therapeutics for neurological disorders.
Propriétés
IUPAC Name |
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-18(2)19-14-7-4-8-15(21)17(14)13(10-16(19)22)11-5-3-6-12(9-11)20(23)24/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPMWJGFVIYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazin-1-yl}propanenitrile](/img/structure/B4305935.png)
![1'-ethyl-1,2',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4305945.png)
![1-(2-methylprop-2-en-1-yl)-3'-[2-(methylthio)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4305959.png)
![3'-methyl-1-(2-methylprop-2-en-1-yl)-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4305961.png)
![ethyl (3'-methyl-2,4',6'-trioxo-5'-phenyl-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)acetate](/img/structure/B4305968.png)
![5-dibenzo[b,d]furan-2-yl-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4305973.png)
![6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide](/img/structure/B4305981.png)
![N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide](/img/structure/B4305987.png)

![1-(dimethylamino)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306007.png)



